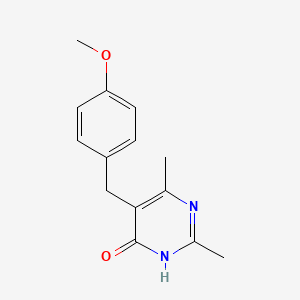![molecular formula C10H11BrN2O2 B8464973 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-](/img/structure/B8464973.png)
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-
Übersicht
Beschreibung
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is a chemical compound with the molecular formula C10H11BrN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a brominated pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- typically involves the reaction of 2-bromo-3-pyridylmethylamine with morpholine-3-one under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and material science.
Wirkmechanismus
The mechanism of action of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)pyridine: A similar compound with a brominated pyridine ring but lacking the morpholine moiety.
2-Bromo-3-methylpyridine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is unique due to the presence of both the brominated pyridine ring and the morpholine moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11BrN2O2 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
4-[(2-bromopyridin-3-yl)methyl]morpholin-3-one |
InChI |
InChI=1S/C10H11BrN2O2/c11-10-8(2-1-3-12-10)6-13-4-5-15-7-9(13)14/h1-3H,4-7H2 |
InChI-Schlüssel |
ATEIVTLSBQMKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1CC2=C(N=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-2-methylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8464906.png)
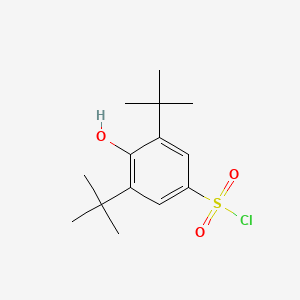
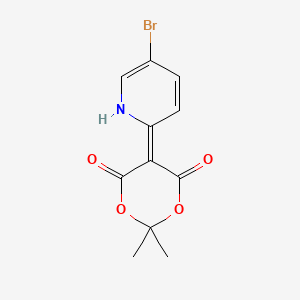

![1-Ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine](/img/structure/B8464945.png)
![N-(4-Bromophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B8464949.png)
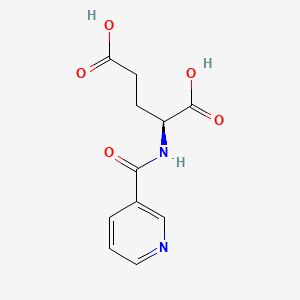


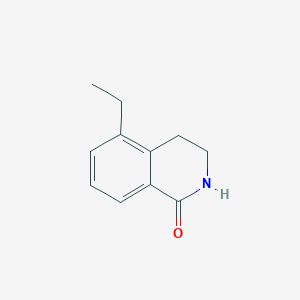
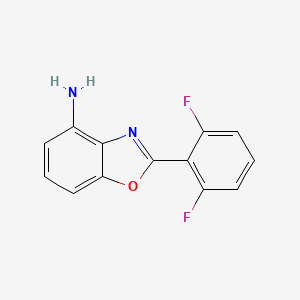
![1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-2-one](/img/structure/B8464988.png)
![[1-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol](/img/structure/B8464993.png)
